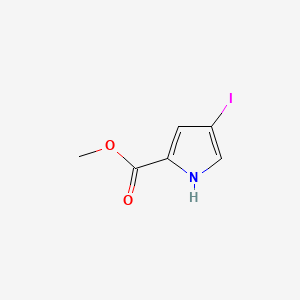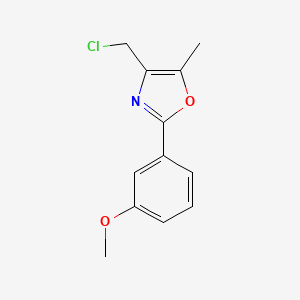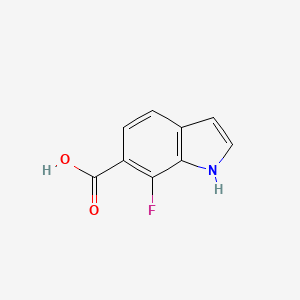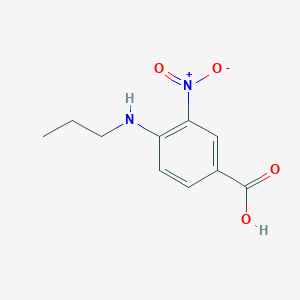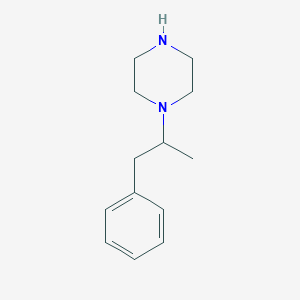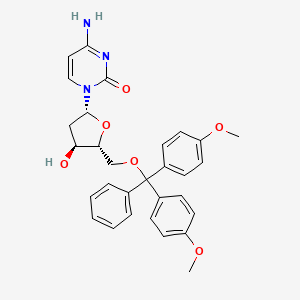
5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胞苷
描述
5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 2’-deoxycytidine. This protecting group is crucial in the stepwise synthesis of DNA sequences, as it prevents unwanted reactions at the 5’-hydroxyl position during the synthesis process.
科学研究应用
5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is widely used in the field of oligonucleotide synthesis. It serves as a building block for the synthesis of DNA sequences used in various research applications, including:
Genetic Research: Synthesis of DNA probes and primers for polymerase chain reaction (PCR) and sequencing.
Antisense Therapy: Development of antisense oligonucleotides for gene silencing.
Drug Development: Synthesis of modified oligonucleotides for therapeutic applications, such as antisense drugs and small interfering RNA (siRNA) molecules.
Biotechnology: Production of synthetic genes and gene fragments for cloning and expression studies.
作用机制
Target of Action
The primary target of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine, also known as 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one, is the E. coli dUTP nucleotidohydrolase (dUTPase) . This enzyme plays a crucial role in maintaining the balance of dUTP and dTTP in the cell, which is essential for DNA synthesis and repair .
Mode of Action
The compound acts as a competitive inhibitor of the E. coli dUTPase . It binds to the active site of the enzyme, preventing the binding of the natural substrate, dUTP. This inhibition disrupts the balance of dUTP and dTTP in the cell, which can lead to the incorporation of uracil into DNA during replication .
Biochemical Pathways
The inhibition of dUTPase by 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine affects the nucleotide metabolism pathway . Specifically, it disrupts the conversion of dUTP to dUMP, a precursor for dTTP. This disruption can lead to an increase in dUTP levels and a decrease in dTTP levels, causing uracil to be incorporated into DNA instead of thymine .
Result of Action
The incorporation of uracil into DNA can lead to DNA damage and trigger the DNA repair mechanisms of the cell. If the damage is too severe or the repair mechanisms are overwhelmed, this can lead to cell death . Therefore, 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine has potential as an anticancer and antiviral agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with the dimethoxytrityl group. This is achieved by reacting 2’-deoxycytidine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time. The product is typically purified by column chromatography to remove any unreacted starting materials and by-products.
Types of Reactions:
Detritylation: The most common reaction involving 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is the removal of the dimethoxytrityl group (detritylation). This is typically achieved using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.
Substitution Reactions:
Common Reagents and Conditions:
Detritylation: Dichloroacetic acid, trichloroacetic acid, or other strong acids in non-aqueous solvents like dichloromethane or acetonitrile.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Detritylation: The major product is 2’-deoxycytidine with a free 5’-hydroxyl group.
Substitution: Depending on the electrophile used, various substituted 2’-deoxycytidine derivatives can be obtained.
相似化合物的比较
- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine
- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine
- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine
Comparison: While all these compounds serve as protected intermediates in oligonucleotide synthesis, the specific nucleobase (cytosine, thymine, adenine, or guanine) attached to the deoxyribose sugar differentiates them. The choice of nucleobase determines the sequence of the synthesized oligonucleotide. 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is unique in that it introduces a cytosine base into the oligonucleotide sequence, which pairs with guanine in complementary DNA strands.
属性
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(34)18-28(39-26)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBLVFBRAADPJF-ZRRKCSAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473339 | |
| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76512-82-8 | |
| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine often used in oligonucleotide synthesis?
A1: 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a protected form of deoxycytidine, a crucial nucleoside in DNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of the deoxyribose sugar. This protection is vital in phosphoramidite chemistry, a widely used method for synthesizing oligonucleotides. [, ] The DMT group can be selectively removed later in the synthesis, allowing for the controlled addition of further nucleotides to the growing oligonucleotide chain.
Q2: What is the significance of the phosphoramidite chemistry mentioned in relation to 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine?
A2: Phosphoramidite chemistry is central to solid-phase oligonucleotide synthesis. In this method, 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is typically converted into its corresponding 3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite derivative. [] This reactive intermediate allows for the efficient and controlled coupling with another nucleoside, forming a new internucleotide bond. The process can be repeated to build oligonucleotides of desired sequences.
Q3: The research mentions stereoselective synthesis of phosphorothioates. How does 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine contribute to this?
A3: One research paper explores the use of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in the stereoselective synthesis of phosphorothioates, which are oligonucleotide analogs with a sulfur atom replacing one of the oxygen atoms in the phosphate backbone. [] This modification can enhance the stability and resistance to enzymatic degradation of therapeutic oligonucleotides. The study investigates the stereochemistry of internucleotide bond formation using a 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine derivative modified at the 3' position with a phosphorothioate group. [] Understanding the factors influencing stereoselectivity in this context is crucial for developing oligonucleotide therapeutics with predictable activity and improved pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1354281.png)
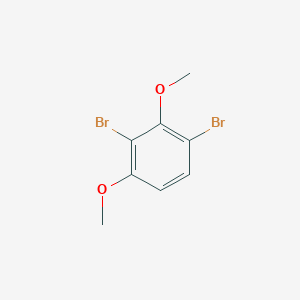


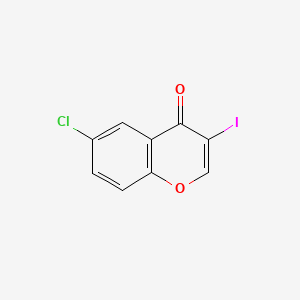
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
